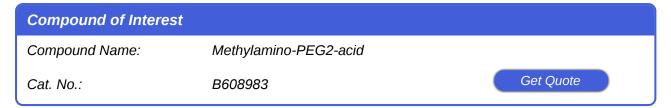


An In-depth Technical Guide to Methylamino-PEG2-acid (CAS: 1807503-87-2)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methylamino-PEG2-acid**, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Compound Information

Methylamino-PEG2-acid, also known by its IUPAC name 3-(2-(2-

(methylamino)ethoxy)ethoxy)propanoic acid, is a chemical compound featuring a secondary amine and a terminal carboxylic acid, separated by a hydrophilic two-unit polyethylene glycol (PEG) spacer.[1] This structure imparts unique properties beneficial for covalently linking molecules. The hydrochloride salt of this compound is also commonly used.[1]

Physicochemical Properties

A summary of the key quantitative data for **Methylamino-PEG2-acid** and its hydrochloride salt is presented below.



Property	Value (Methylamino- PEG2-acid)	Value (Methylamino- PEG2-acid HCl salt)	Reference
CAS Number	1807503-87-2	1807503-87-2	[1][2][3]
Chemical Formula	C8H17NO4	C8H18CINO4	[1][4]
Molecular Weight	191.22 g/mol	227.69 g/mol	[1][3]
Purity	Typically ≥95%	Typically ≥98%	[4][5]
Solubility	Soluble in Water, DMSO, DMF	Soluble in Water, DMSO, DMF	[5]
Appearance	Not specified (likely an oil or solid)	Not specified (likely a solid)	
Storage	Store at -20°C for long-term stability	Store at -20°C for long-term stability	[1][5]

Mechanism of Action and Applications

Methylamino-PEG2-acid is a heterobifunctional linker, meaning it possesses two different reactive functional groups.[6] This allows for the sequential and controlled conjugation of two different molecules.

- Methylamine Group: This secondary amine can react with carboxylic acids, activated esters (like NHS esters), aldehydes, and ketones.[1][5]
- Carboxylic Acid Group: This terminal acid can be activated to react with primary and secondary amines to form stable amide bonds.[1][5]

The PEG spacer enhances the aqueous solubility and reduces the potential immunogenicity of the resulting conjugate.[7]

The primary applications of this linker include:

 PROTAC Synthesis: As a PROTAC linker, it connects a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase. This proximity induces the



ubiquitination and subsequent degradation of the target protein.[2][8][9]

- Bioconjugation: It is used to link proteins, peptides, or other biomolecules.[6] For instance, it can be used in the creation of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody for targeted delivery to cancer cells.[10]
- Surface Modification: The linker can be used to modify surfaces to enhance biocompatibility or to attach other molecules for specific applications.

Below is a diagram illustrating the general structure of a PROTAC molecule, highlighting the role of a linker like **Methylamino-PEG2-acid**.



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General structure of a PROTAC molecule.

Experimental Protocols

While specific, detailed experimental protocols for **Methylamino-PEG2-acid** are not readily available in peer-reviewed literature, a general protocol for amide coupling using its carboxylic acid functionality can be described. This is a common reaction in bioconjugation.

General Protocol for Amide Coupling

This protocol outlines the steps to conjugate a molecule containing a primary amine to the carboxylic acid end of **Methylamino-PEG2-acid**.

Materials:

- Methylamino-PEG2-acid
- Amine-containing molecule
- Coupling agents (e.g., EDC, HATU)[11]



- Anhydrous aprotic solvent (e.g., DMF, DMSO)[11]
- Reaction buffer (e.g., PBS at pH 7.2-7.5)
- Quenching agent (e.g., hydroxylamine)

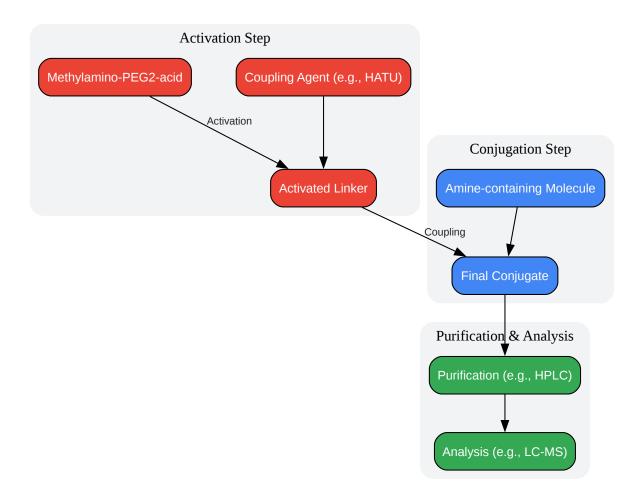
Procedure:

- Activation of Carboxylic Acid:
 - Dissolve Methylamino-PEG2-acid in the anhydrous solvent.
 - Add the coupling agent (e.g., 1.1 equivalents of HATU) and an amine base (e.g., 2 equivalents of DIPEA).
 - Stir the mixture for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
 [12]
- Conjugation:
 - Dissolve the amine-containing molecule in the reaction buffer.
 - Add the activated Methylamino-PEG2-acid solution to the amine-containing molecule solution.
 - Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C. The progress can be monitored by techniques like LC-MS.[12]
- Quenching:
 - Add a quenching agent to stop the reaction and consume any unreacted activated esters.
- Purification:
 - Purify the resulting conjugate using methods such as preparative HPLC or size-exclusion chromatography to remove unreacted starting materials and byproducts.[12]
- Characterization:



 Confirm the identity and purity of the final conjugate using analytical techniques like LC-MS and NMR.

The following diagram illustrates the general workflow for this bioconjugation reaction.



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General workflow for bioconjugation.

Conclusion



Methylamino-PEG2-acid is a valuable tool for researchers in drug development and chemical biology. Its bifunctional nature, combined with the beneficial properties of the PEG spacer, makes it a versatile linker for constructing complex biomolecules like PROTACs and ADCs. While detailed experimental data for this specific compound is limited in the public domain, its reactivity is well-understood within the context of similar PEG linkers, allowing for its effective application in various bioconjugation strategies.

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